molecular formula C18H10F3N3O3 B2953368 N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide CAS No. 1171642-76-4

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

Cat. No.: B2953368
CAS No.: 1171642-76-4
M. Wt: 373.291
InChI Key: KTBIYKDJQIUKEC-UHFFFAOYSA-N
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Description

Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .


Synthesis Analysis

Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

A series of new potent antiviral benzofuran derivatives can be synthesized by naturally occurring furanone compounds .

Scientific Research Applications

Synthesis and Structural Analysis

Crystal and Molecular Structure Analysis : The study by Viterbo, Calvino, and Serafino (1980) highlights the importance of crystal and molecular structure analysis in understanding the properties of compounds. Their research on the intermediate, 5-phenyl-1,2,4-oxadiazole-3-carboxamide, provides insights into the reaction mechanisms and structural characteristics of related compounds, emphasizing the role of single-crystal X-ray analysis in determining molecular configurations (D. Viterbo, R. Calvino, A. Serafino, 1980).

Biological Evaluations

Antimicrobial Screening : Idrees et al. (2020) synthesized a series of derivatives with benzofuran and pyrazole moieties, showcasing the application of these compounds in antimicrobial screening. Their findings demonstrate the potential of these derivatives in combating pathogenic bacteria such as S. aureus and E. coli, underscoring the relevance of novel compound synthesis in developing new antimicrobial agents (M. Idrees, Y. G. Bodkhe, N. Siddiqui, S. Kola, 2020).

Anticancer Activity : Ravinaik et al. (2021) designed and synthesized benzamide derivatives starting from various precursors, evaluating their anticancer activity against multiple cancer cell lines. This study exemplifies the application of oxadiazole and benzofuran derivatives in screening for anticancer properties, offering insights into the design of potential anticancer drugs (B. Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, D. Reddy, 2021).

Development of Novel Compounds

Novel Synthesis Approaches : The creation of benzofuran-oxadiazole hybrids by Sanjeeva et al. (2021) and the exploration of their antimicrobial activity highlight innovative approaches to compound synthesis. These studies demonstrate the versatility of oxadiazole derivatives in generating new compounds with potential therapeutic applications, contributing to the broader field of medicinal chemistry (P. Sanjeeva, B. Rao, V. Prasad, P. V. Ramana, 2021).

Mechanism of Action

Future Directions

The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds, so benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs .

Properties

IUPAC Name

N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F3N3O3/c19-18(20,21)12-7-5-10(6-8-12)16-23-24-17(27-16)22-15(25)14-9-11-3-1-2-4-13(11)26-14/h1-9H,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBIYKDJQIUKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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